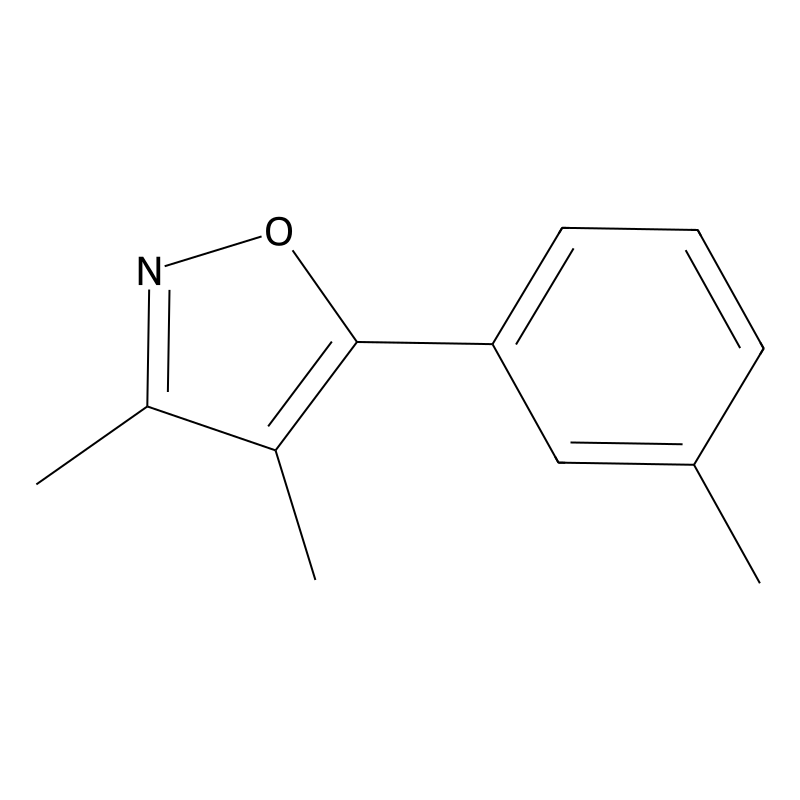3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole is a heterocyclic organic compound characterized by its unique oxazole ring structure. The molecular formula is and it has a molecular weight of approximately 187.24 g/mol. The compound features two methyl groups and a phenyl group substituted at specific positions on the oxazole ring, contributing to its distinctive chemical properties and potential biological activities .
- Nucleophilic Substitution: The nitrogen atom in the oxazole can participate in nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution: The aromatic phenyl group can undergo electrophilic substitution, allowing for further functionalization.
- Condensation Reactions: The compound can react with various electrophiles to form more complex structures.
These reactions make it a versatile precursor for synthesizing other compounds with potentially useful properties.
Research indicates that compounds related to 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole may exhibit various biological activities, including:
- Antimicrobial Properties: Some derivatives have shown effectiveness against bacteria and fungi.
- Anti-inflammatory Effects: Certain studies suggest potential applications in reducing inflammation.
- Cytotoxicity: There is evidence that some oxazole derivatives may possess cytotoxic effects against cancer cell lines .
Further research is necessary to fully elucidate the biological mechanisms and therapeutic potentials of this compound.
Several methods exist for synthesizing 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole:
- Cyclization Reactions: Starting from appropriate precursors such as substituted phenylacetaldehydes and α-amino acids can lead to cyclization into the oxazole ring.
- Condensation Reactions: Reacting ketones with hydroxylamine followed by cyclization can yield the desired oxazole structure.
- Multi-step Synthesis: Utilizing various functional group transformations to introduce methyl groups and phenyl substituents on the oxazole framework .
These methods highlight the compound's synthetic versatility.
3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole has potential applications in various fields:
- Pharmaceuticals: As a scaffold for developing new drugs due to its biological activity.
- Agricultural Chemicals: Potential use as a pesticide or herbicide due to antimicrobial properties.
- Material Science: Investigated for incorporation into polymers or coatings due to its unique chemical structure.
Ongoing research may uncover additional applications in these areas.
Several compounds share structural or functional similarities with 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,4-Dimethyl-5-(4-methylphenyl)-1,2-oxazole | Different phenyl substitution affecting reactivity | |
| 3-Methyl-5-(methylphenyl)-1,2-oxazole | Variations in methyl group positioning | |
| 4-Methyl-5-(3-methylphenyl)-1,2-oxazole | Similar core structure but different methyl placement |
The uniqueness of 3,4-Dimethyl-5-(3-methylphenyl)-1,2-oxazole lies in its specific arrangement of substituents which may influence its reactivity and biological activity compared to these similar compounds .






